(S)-1-((S)-Chroman-2-yl)-2-(((S)-2-((R)-6-fluorochroman-2-yl)-2-hydroxyethyl)amino)ethanol
Description
Contextualization of Nebivolol (B1214574) as a β-Adrenergic Receptor Modulator
Nebivolol is a third-generation β-blocker recognized for its high selectivity for β1-adrenergic receptors and its unique vasodilatory properties. nih.govwikipedia.org Unlike its predecessors, Nebivolol's mechanism of action is twofold, combining β1-adrenoceptor antagonism with the modulation of the nitric oxide (NO) pathway. nih.govresearchgate.net This dual action provides a distinct hemodynamic profile, making it an effective agent for the management of hypertension and heart failure. nih.govwikipedia.org
A key feature that distinguishes Nebivolol from other β-blockers is its ability to induce vasodilation by stimulating the production of nitric oxide (NO), a natural relaxant of blood vessels. wikipedia.orgnih.gov This effect is primarily mediated through its action as an agonist of β3-adrenergic receptors, which in turn stimulates endothelial nitric oxide synthase (eNOS) to produce NO. oatext.complos.orgahajournals.org Some studies also suggest an involvement of inducible NOS (iNOS) and neuronal NOS (nNOS) in Nebivolol's NO-mediated effects. plos.orgnih.gov This NO-dependent vasodilation contributes to a reduction in peripheral vascular resistance and helps to maintain cardiac output, a beneficial hemodynamic effect in the treatment of cardiovascular diseases. wikipedia.org The l-enantiomer (B50610) of Nebivolol, in particular, is largely responsible for this NO-potentiating effect. nih.gov Furthermore, Nebivolol has been shown to have antioxidant properties, which may help to increase the bioavailability of NO by reducing its inactivation under conditions of oxidative stress. nih.govfrontiersin.org
Nebivolol possesses a complex molecular structure with four chiral centers, which theoretically gives rise to 16 stereoisomers. However, due to molecular symmetry, the actual number of stereoisomers is 10. mdpi.comrotachrom.com The commercially available form of Nebivolol is a racemic mixture of two enantiomers: d-Nebivolol ((+)-SRRR-Nebivolol) and l-Nebivolol ((-)-RSSS-Nebivolol). nih.govprografika.cl These enantiomers exhibit distinct pharmacological activities that work in synergy. The selective β1-adrenergic blockade is almost exclusively attributed to the d-enantiomer. nih.govprografika.cl In contrast, the l-enantiomer is primarily responsible for the NO-mediated vasodilatory effects. nih.gov This synergistic relationship, where the hypotensive effects of the d-enantiomer are enhanced by the l-enantiomer, results in a unique and effective cardiovascular profile that sets it apart from conventional β-blockers. nih.govprografika.cl
Pharmacological Significance of Nitric Oxide Pathway Modulation by Nebivolol
Rationale for Investigating Defluorinated Nebivolol Derivatives
The investigation of defluorinated analogs like Defluoro Nebivolol is driven by several key considerations in pharmaceutical research, ranging from understanding the role of specific atoms in drug activity to ensuring the purity and safety of the final drug product.
The introduction of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance various pharmacokinetic and physicochemical properties. researchgate.nettandfonline.com The fluorine atom is relatively small, comparable in size to a hydrogen atom, allowing it to be incorporated into a molecule without causing significant steric hindrance. tandfonline.com However, as the most electronegative element, fluorine can profoundly alter the electron distribution within a molecule. tandfonline.com This can lead to:
Increased Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes. This can increase the drug's half-life and bioavailability. nih.govacs.org
Enhanced Binding Affinity: The unique electronic properties of fluorine can lead to more favorable interactions with target proteins, potentially increasing the drug's potency. tandfonline.comresearchgate.net
Defluoro Nebivolol has been identified as a process-related impurity that can form during the synthesis of Nebivolol. google.comclearsynth.comijpsr.com Specifically, certain synthetic routes, particularly those involving catalytic hydrogenation for debenzylation, can lead to the unintended removal of a fluorine atom from one of the chroman rings, resulting in the formation of "de-F" Nebivolol. google.com The presence of such impurities is a critical concern in pharmaceutical manufacturing, as they can potentially affect the efficacy and safety of the final drug product. Regulatory authorities require strict control over impurity levels, often mandating that they be kept below 0.1%. google.com Therefore, the synthesis and characterization of Defluoro Nebivolol as a reference standard are essential for the development and validation of analytical methods to detect and quantify this impurity in batches of Nebivolol. ijpsr.com
The study of analogs where specific functional groups have been removed or altered is a fundamental approach in elucidating structure-activity relationships (SAR). By comparing the biological activity of Nebivolol with that of Defluoro Nebivolol, researchers can probe the contribution of the fluorine atom to the drug's interaction with its biological targets, namely the β1-adrenergic receptor and the components of the nitric oxide pathway. While direct SAR studies on Defluoro Nebivolol are not extensively published, the synthesis of all possible stereoisomers of desfluorinated side products has been undertaken to fully characterize them. ijpsr.com This systematic approach allows for a detailed understanding of how the presence or absence of the fluorine atom at a specific position, in combination with the stereochemistry of the molecule, influences the pharmacological profile. This knowledge can be invaluable for the design of future drug candidates with improved potency, selectivity, or metabolic stability. The comparison of analogs, such as in the case of Enalapril and its non-sulfhydryl derivatives, has historically led to the development of drugs with better side-effect profiles. researchgate.net
Properties
CAS No. |
129101-34-4 |
|---|---|
Molecular Formula |
C22H26FNO4 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(1S)-2-[[(2S)-2-[(2S)-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol |
InChI |
InChI=1S/C22H26FNO4/c23-16-7-10-20-15(11-16)6-9-22(28-20)18(26)13-24-12-17(25)21-8-5-14-3-1-2-4-19(14)27-21/h1-4,7,10-11,17-18,21-22,24-26H,5-6,8-9,12-13H2/t17-,18-,21-,22+/m0/s1 |
InChI Key |
JMAVJQLYDMPPMQ-YHDSQAASSA-N |
Synonyms |
α-[[[2-(3,4-Dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino]methyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol; 1-(Chroman-2-yl)-2-[2-(6-fluorochroman-2-yl)]-_x000B_2-hydroxyethylamino)ethanol; |
Origin of Product |
United States |
Synthetic Methodologies for Defluoro Nebivolol and Its Stereoisomers
Overview of Synthetic Routes to Nebivolol (B1214574) and its Precursors
The synthesis of Nebivolol, and by extension Defluoro Nebivolol, is a significant undertaking due to the presence of four stereocenters, leading to a total of ten possible stereoisomers. google.com The primary strategy is convergent, involving the synthesis of two key chroman fragments which are then coupled to form the final molecule. epo.org These fragments are typically a chroman-2-yl epoxide and a chroman-2-yl amino alcohol. google.comgoogle.com
A common precursor for these fragments is 6-fluorochroman-2-carboxylic acid, which can be resolved into its (R) and (S) enantiomers. google.com These enantiopure acids are then converted through multi-step sequences into the required aldehyde, epoxide, or amino alcohol intermediates. google.comgoogle.com
Challenges in Enantioselective Synthesis of Chroman Derivatives
The enantioselective synthesis of chroman derivatives presents a considerable challenge for organic chemists. chim.it The primary difficulty lies in controlling the stereochemistry at the C2 position of the chroman ring, and subsequently, the stereocenters on the side chain. chim.itacs.org
Key challenges include:
Construction of Stereogenic Centers: Achieving high levels of stereocontrol to form multiple stereogenic centers is a significant hurdle. chim.it
Scalability: Some synthetic methods, such as those involving high-temperature Claisen rearrangements, are not practical for large-scale production. google.com
Enantiopurity: Techniques like the Sharpless asymmetric epoxidation, while powerful, can sometimes yield products that are not completely enantiopure, leading to contamination with other stereoisomers. google.com
Separation of Isomers: The final mixture of stereoisomers often requires challenging separation techniques, such as preparative High-Performance Liquid Chromatography (HPLC) or fractional crystallization. epo.orggoogleapis.com
Application of Asymmetric Synthesis Techniques (e.g., Sharpless Asymmetric Epoxidation, Mitsunobu Reaction) in Analog Preparation
To address the challenges of stereocontrol, several asymmetric synthesis techniques are employed in the preparation of Nebivolol analogs, including Defluoro Nebivolol. nih.gov
Sharpless Asymmetric Epoxidation (SAE): This is a cornerstone reaction in the synthesis of Nebivolol and its analogs. researchgate.netresearchgate.net It is used to introduce chirality by converting an achiral allylic alcohol into a chiral epoxide with high enantioselectivity. rsc.orgrsc.org For instance, an E-allylic alcohol bearing a phenolic hydroxyl group can be subjected to SAE to produce chiral epoxides. These epoxides can then undergo an intramolecular, base-mediated cyclization to form the chroman ring system with a defined stereochemistry. researchgate.netbeilstein-journals.org A study on the synthesis of desfluorinated Nebivolol isomers utilized an SAE route for one series of compounds. nih.gov
Mitsunobu Reaction: The Mitsunobu reaction is another critical tool, primarily used for the inversion of stereochemistry at a specific carbon atom. nih.gov In the context of Nebivolol synthesis, it can be used to invert the configuration of a secondary alcohol. google.comgoogle.com This is particularly useful for recycling undesired diastereomers or for accessing specific stereoisomers that are not directly available from other routes. google.com For example, after separating diastereomeric diols, the undesired isomer can be subjected to a Mitsunobu reaction to invert the alcohol's stereocenter, converting it into a useful intermediate. google.combeilstein-journals.org A reported synthesis of all possible stereoisomers of desfluorinated Nebivolol employed the Mitsunobu reaction to obtain one series of the compounds. nih.gov
Specific Approaches for Defluorination and Analog Generation
The generation of Defluoro Nebivolol requires the strategic removal or replacement of the fluorine atom from a fluorinated precursor, typically a 6-fluoro-chroman derivative.
Direct Defluorination Strategies from Fluorinated Precursors
Direct defluorination, or hydrodefluorination (HDF), involves the replacement of a carbon-fluorine bond with a carbon-hydrogen bond. This can be a valuable method for transforming polyfluoroarenes into partially fluorinated compounds. mdpi.com
Catalytic transfer hydrogenation is a promising method for this transformation. For example, bifunctional iridium catalysts have been shown to effectively catalyze the HDF of fluoroarenes using potassium formate (B1220265) as a hydrogen source. mdpi.com The reaction often proceeds with high regioselectivity, favoring the cleavage of C-F bonds at positions para to electron-withdrawing groups, which is consistent with a nucleophilic aromatic substitution (SNAr) mechanism. mdpi.com While not specifically documented for Nebivolol precursors, this methodology could potentially be applied to a late-stage intermediate to produce Defluoro Nebivolol. The presence of a "de-F" Nebivolol impurity in some syntheses after hydrogenation steps suggests that catalytic reduction can induce defluorination. google.com
Table 1: Examples of Catalytic Hydrodefluorination (HDF) of Fluoroarenes This table presents general findings on HDF and is not specific to Defluoro Nebivolol.
| Substrate | Catalyst/Reagent | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Pentafluorobenzonitrile | Azairidacycle Complex / HCOOK | DME/H₂O, 30 °C, 1 h | Quantitative yield of 2,3,5,6-tetrafluorobenzonitrile (B1580738) (para-HDF) | mdpi.com |
| 3-Chloro-2,4,5,6-tetrafluoropyridine | Azairidacycle Complex / HCOOK | Standard Conditions | Specific cleavage of C-F bond at 4-position | mdpi.com |
Nucleophilic Substitution Reactions for Fluorine Replacement
Nucleophilic aromatic substitution (SNAr) provides another pathway for fluorine replacement. The fluorine atom on an aromatic ring, especially when activated by electron-withdrawing groups, can be displaced by a nucleophile. core.ac.uk
In the context of synthesizing a phenol (B47542) from a fluoroarene, direct substitution with hydroxide (B78521) can be challenging. youtube.com However, sequential displacement reactions are possible. For instance, a difluorobenzene can be treated with a strong nucleophile like benzyl (B1604629) alcohol and potassium tert-butoxide to selectively replace one fluorine atom. youtube.com The resulting ether could then potentially be cleaved to yield the phenol. This multi-step approach could be adapted to replace the fluorine in a 6-fluoro-chroman intermediate with a hydroxyl group, which could then be removed via various reductive methods if direct defluorination is not feasible.
The mechanism for SNAr on fluoroarenes typically involves a two-step addition-elimination process, forming a resonance-stabilized intermediate known as a Meisenheimer complex. core.ac.uk
Cyclization and Diastereomer Separation Techniques in Defluorinated Analog Synthesis
The final steps in the synthesis of Defluoro Nebivolol, analogous to Nebivolol itself, involve the coupling of the two chroman fragments followed by the separation of the resulting diastereomers.
Cyclization: The key coupling step is the reaction between a chroman epoxide and a chroman amino alcohol. google.comsmolecule.comgoogle.com This reaction forms the central diamine bridge connecting the two chroman moieties. The reaction is typically carried out by heating the two fragments in a suitable solvent like tert-butanol. google.com
Diastereomer Separation: Since the coupling reaction produces a mixture of diastereomers, a crucial final step is their separation to isolate the desired stereoisomer. epo.orggoogle.com This is often the most challenging aspect of the synthesis. epo.org Common techniques include:
Fractional Crystallization: This method exploits the different solubilities of the diastereomeric salts. google.com The mixture can be treated with an acid, like hydrochloric acid, and the resulting hydrochloride salts are then recrystallized from a suitable solvent system, such as ethanol, to isolate the desired isomer. google.com
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography is often employed to resolve the different stereoisomers. epo.org
A reported synthesis of (R,S,S,S)-Defluoro Nebivolol Hydrochloride involves the reaction of epoxy compounds with diastereomers under controlled conditions, followed by hydrochlorination. smolecule.com
Control of Stereochemistry in Defluorinated Nebivolol Isomer Synthesis
The control of stereochemistry is paramount in the synthesis of defluoro nebivolol isomers due to the presence of multiple chiral centers in the molecule. nih.gov Methodologies to achieve this control primarily involve two main strategies: the use of optically active building blocks and the resolution of racemic or diastereomeric mixtures.
Preparation of Optically Active Building Blocks
A key approach to stereocontrolled synthesis is the preparation of enantiomerically pure starting materials or key intermediates. researchgate.net This "chiral pool" strategy leverages existing chiral molecules to build the desired stereochemistry into the final product.
Several methods have been employed to generate these optically active building blocks for defluoro nebivolol synthesis:
Sharpless Asymmetric Epoxidation (SAE): This method has been successfully used to directly produce the required optically active compounds for one series of defluoro nebivolol isomers. researchgate.netresearchgate.net The SAE allows for the enantioselective epoxidation of allylic alcohols, creating key chiral centers with high enantiomeric excess. researchgate.net One-pot Sharpless asymmetric epoxidation followed by intramolecular epoxide opening has been a key step in some total syntheses of nebivolol analogues. researchgate.net
Mitsunobu Reaction: For another series of isomers, the Mitsunobu reaction has been the method of choice. researchgate.net This reaction allows for the inversion of stereochemistry at a chiral center, providing access to diastereomers that may not be directly accessible through other methods.
Enzymatic Kinetic Resolution: Biocatalytic methods, specifically using alcohol dehydrogenases, have been identified for the stereoselective synthesis of chiral precursors. nih.gov For instance, the asymmetric reduction of 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one can produce all enantiomers of the corresponding alcohol with high enantiomeric excess (>99% ee). nih.gov
Zirconium-Catalyzed Kinetic Resolution: The kinetic resolution of cycloheptenyl styrenyl ethers catalyzed by (EBTHI)Zr has been used to obtain chiral nonracemic 2-substituted chromenes, which are crucial intermediates. researchgate.netacs.org
Chiral Sulfoxides: Chiral sulfoxides have been utilized to control the stereochemical outcome in the synthesis of nebivolol intermediates. tezu.ernet.in
These methods provide a flexible toolkit for chemists to synthesize the specific stereoisomers of defluoro nebivolol needed for analytical and characterization purposes. researchgate.net
Formation and Resolution of Enantiomeric and Diastereomeric Mixtures
When a synthetic route produces a mixture of stereoisomers, resolution techniques are employed to separate them.
Crystallization of Diastereomeric Salts: A common and traditional method for resolving enantiomers is through the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic mixture with a chiral resolving agent, such as tartaric acid or brucine, to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the resolving agent is removed to yield the pure enantiomers.
Recrystallization: In some synthetic pathways for nebivolol analogues, recrystallization is used to separate diastereomers of key intermediates like 2-amino-1-(6-fluoro-2-chromanyl) ethanol. smolecule.com
Chiral Column Chromatography: High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is a powerful technique for the separation of enantiomers and diastereomers. researchgate.netnih.govresearchgate.net Different types of chiral columns, such as those based on amylose (B160209) tris (3,5-dimethyl phenyl carbamate), are used under normal or reversed-phase conditions to achieve resolution. researchgate.net The separation is based on the differential interactions (e.g., π-π interactions, hydrogen bonding, steric effects) between the enantiomers and the chiral stationary phase. nih.gov This method has been developed for the quantitative determination of the ten stereoisomers of nebivolol. researchgate.net
Purity Considerations and Impurity Profile of Synthetic Defluoro Nebivolol
The purity of any synthesized active pharmaceutical ingredient or its related compounds is of utmost importance. For defluoro nebivolol, which is itself an impurity of nebivolol, understanding its own potential impurities is critical for accurate analytical reference.
Defluoro nebivolol is recognized as a significant process-related impurity in the synthesis of nebivolol. google.comgoogle.com Its presence can arise from the dehalogenation of the fluorinated aromatic ring during certain synthetic steps, particularly during catalytic hydrogenation for debenzylation. google.com Pharmaceutical standards often require that defluorinated impurities be controlled to levels below 0.1%. google.com
The impurity profile of a synthetic batch of defluoro nebivolol would include any unreacted starting materials, reagents, and by-products from the specific synthetic route employed. For instance, if a Sharpless asymmetric epoxidation was used, related diols or other oxidation products could be present. Similarly, if a resolution of diastereomers was incomplete, the final product would contain other stereoisomers.
High-performance liquid chromatography (HPLC) is the primary analytical technique used to assess the purity of nebivolol and its impurities. google.com Methods have been developed to separate and quantify various impurities, including defluoro nebivolol. alentris.org A typical purity profile analysis by HPLC would report the percentage of the main peak (defluoro nebivolol) and the percentage of all other detected impurities. google.com For example, a batch might be reported with a purity of >95%.
Structure Activity Relationship Sar Studies of Defluoro Nebivolol Analogs
Impact of Defluorination on Receptor Binding Affinity and Selectivity
There is no available research data specifically investigating the impact of removing the fluorine atom from the Nebivolol (B1214574) structure on its binding affinity and selectivity for adrenergic receptors.
Investigation of β1-Adrenergic Receptor Interactions
Specific investigations into the β1-adrenergic receptor interactions of Defluoro Nebivolol have not been reported in the available scientific literature. For the parent compound, Nebivolol, it is well-established as a highly selective β1-adrenoceptor antagonist. tocris.com The d-enantiomer, (+)-nebivolol (SRRR-nebivolol), is almost exclusively responsible for this potent and selective β1-adrenoceptor blockade. medcentral.comnih.gov Nebivolol demonstrates a significantly higher affinity for β1 receptors compared to β2 receptors. tocris.com
Analysis of β3-Adrenergic Receptor Interactions
There is no published analysis of the β3-adrenergic receptor interactions for Defluoro Nebivolol. In contrast, the l-enantiomer (B50610) of Nebivolol, (-)-nebivolol (B13449942) (RSSS-nebivolol), is known to be an agonist of the β3-adrenergic receptor, which contributes to the vasodilatory effects of the racemic mixture through the stimulation of endothelial nitric oxide synthase (eNOS). medcentral.comnih.govijpsjournal.com This activity is a distinguishing feature of Nebivolol among other beta-blockers.
Comparison of Binding Profiles with Parent Nebivolol Enantiomers
A direct comparison of the binding profile of Defluoro Nebivolol with the parent Nebivolol enantiomers is not possible due to the lack of research data on the defluorinated compound. For Nebivolol, the two enantiomers have distinct and synergistic pharmacological profiles. The d-enantiomer provides high-affinity β1-adrenergic blockade, while the l-enantiomer contributes to vasodilation via β3-receptor agonism. medcentral.comnih.gov
Stereochemical Influence of Defluorination on Pharmacological Activity
The influence of stereochemistry in conjunction with defluorination on the pharmacological activity of Nebivolol analogs has not been documented.
Evaluation of Individual Defluorinated Stereoisomers
While chemical suppliers list "(R,S,S,S)-Defluoro Nebivolol Hydrochloride" as an available compound, no pharmacological evaluations of this or any other individual defluorinated stereoisomers have been published. ruixibiotech.com The parent Nebivolol molecule has four chiral centers, leading to multiple stereoisomers, with the SRRR and RSSS enantiomers being the components of the commercial racemic mixture. medcentral.com
Role of Chirality in Receptor Recognition and Ligand Efficacy
The specific role of chirality in the receptor recognition and ligand efficacy of Defluoro Nebivolol is unknown. For Nebivolol, chirality is critical. The specific spatial arrangement of the SRRR enantiomer is optimal for high-affinity binding to the β1-adrenergic receptor, conferring its antagonist activity. medcentral.com Conversely, the RSSS enantiomer's stereochemistry is suited for activating the β3-adrenergic receptor. medcentral.com Any change to the molecular structure, such as the removal of the fluorine atom, would be expected to alter these interactions, but the nature and extent of this alteration for Defluoro Nebivolol have not been studied.
Structural Modifications and Their Effect on Nitric Oxide Pathway Modulation
Correlation of Defluorination with eNOS Activation
There is no available research to establish a correlation between the defluorination of nebivolol and the activation of endothelial nitric oxide synthase (eNOS). Studies on nebivolol have demonstrated that its vasodilatory properties are linked to the L-arginine/nitric oxide pathway. ncats.io However, without specific investigation into the defluorinated analog, it is not possible to determine how the absence of fluorine atoms would impact the molecule's ability to interact with and activate eNOS.
Analysis of Vasodilatory Mechanism Alterations in Preclinical Models
Preclinical studies analyzing alterations in the vasodilatory mechanism of Defluoro Nebivolol have not been reported in the scientific literature. While various animal models have been used to investigate the endothelium-dependent vasodilating actions of nebivolol, no such studies have been published for its defluorinated counterpart. jomh.org
Examination of Molecular Interactions at Target Sites Induced by Defluorination
Molecular modeling and simulation studies have been conducted to understand the interaction of nebivolol's enantiomers with β-adrenergic receptors. nih.gov These studies highlight the importance of specific structural features for binding affinity and selectivity. However, there is no published research examining the molecular interactions of Defluoro Nebivolol at its potential target sites. Consequently, the impact of defluorination on the binding affinity and conformational changes at the β1-adrenergic receptor or the β3-adrenergic receptor remains unknown.
Pharmacological Investigations of Defluoro Nebivolol in Preclinical Models
In Vitro Cellular and Tissue-Based Studies
Due to the absence of published research, there is no information to report on the in vitro cellular and tissue-based studies of Defluoro Nebivolol (B1214574).
Receptor Binding Kinetics and Thermodynamics
No data is available regarding the receptor binding kinetics and thermodynamics of Defluoro Nebivolol.
Association and Dissociation Rate Constants
There are no reported studies on the association (k-on) and dissociation (k-off) rate constants for the binding of Defluoro Nebivolol to any biological receptors.
Ligand-Receptor Residence Time
Information on the ligand-receptor residence time of Defluoro Nebivolol is not available in the current scientific literature.
Endothelial Function Modulation
There is a lack of preclinical studies investigating the modulatory effects of Defluoro Nebivolol on endothelial function.
Nitric Oxide Production and Bioavailability in Endothelial Cells
No research has been published detailing the impact of Defluoro Nebivolol on nitric oxide (NO) production or its bioavailability in endothelial cells.
Endothelium-Dependent Vasorelaxation in Isolated Vessels
There are no available findings from studies on endothelium-dependent vasorelaxation in isolated vessels in response to Defluoro Nebivolol.
Based on the available scientific literature, a comprehensive article focusing solely on the specific pharmacological investigations of Defluoro Nebivolol, as outlined in the provided structure, cannot be generated.
Extensive searches for preclinical data on Defluoro Nebivolol regarding its specific effects on cellular signaling pathways (such as cGMP and eNOS phosphorylation), its antioxidant properties, and its in vivo mechanistic effects in animal models (including hemodynamic regulation, vascular resistance, and organ-specific actions) did not yield sufficient information. The available literature primarily identifies Defluoro Nebivolol as an impurity or a synthetic side-product of Nebivolol. While its synthesis and its inhibitory effect on the β1-adrenoceptor have been documented, detailed pharmacological studies as specified in the request are not present in the public domain.
The vast majority of research focuses on the parent compound, Nebivolol, for which there is extensive data regarding its vasodilatory properties through the nitric oxide (NO) pathway, its antioxidant effects, and its hemodynamic profile in both animal and human studies. dovepress.combohrium.comnih.govnih.govnih.gov However, per the strict instructions to focus exclusively on Defluoro Nebivolol, this information cannot be used.
Therefore, due to the lack of specific research findings on the requested aspects of Defluoro Nebivolol, it is not possible to create a scientifically accurate and detailed article that adheres to the provided outline.
Metabolic Pathways and Biotransformation of Defluoro Nebivolol
Identification of Phase I and Phase II Metabolic Products in Preclinical Systems
Preclinical studies on the parent compound, Nebivolol (B1214574), have established a complex metabolic map involving several key enzymatic reactions. It is scientifically reasoned that Defluoro Nebivolol follows these principal pathways, although the rate and regioselectivity of these reactions may be altered due to the structural modification.
Phase I metabolism of Nebivolol is characterized by extensive oxidative reactions, primarily hydroxylation and, to a lesser extent, N-dealkylation. nih.govhpra.ierwandafda.gov.rw These reactions are critical as they can produce pharmacologically active metabolites. nih.govnih.gov
Aromatic and Alicyclic Hydroxylation : For Nebivolol, hydroxylation occurs on both the aromatic ring and the alicyclic portion of the chroman moiety, leading to the formation of various hydroxylated metabolites. nih.govmdpi.com The most significant of these is 4-hydroxynebivolol, an active metabolite formed through aromatic hydroxylation. nih.govnih.gov For Defluoro Nebivolol, the absence of an electron-withdrawing fluorine atom on one of the benzopyran rings would likely alter the electronic density of the aromatic system. This could potentially influence the site and efficiency of aromatic hydroxylation on that specific ring.
Oxidation and Dehydrogenation : Further oxidation of hydroxylated metabolites can occur. For instance, alicyclic hydroxy-metabolites of Nebivolol can be dehydrogenated to form ketone derivatives, such as 4-ketonebivolol. nih.gov It is plausible that hydroxylated metabolites of Defluoro Nebivolol undergo similar subsequent oxidation reactions.
N-Dealkylation : Oxidative N-dealkylation represents another, albeit less prominent, metabolic pathway for Nebivolol, resulting in the cleavage of the side chain. nih.gov This pathway is also anticipated for Defluoro Nebivolol.
Following Phase I oxidation, both the parent drug and its hydroxylated metabolites are substrates for Phase II conjugation reactions, with glucuronidation being the most prominent. hpra.ierwandafda.gov.rwnih.gov
Glucuronide Conjugation : Nebivolol and its hydroxy-metabolites undergo direct O-glucuronidation, forming water-soluble conjugates that are readily excretable. nih.govpharmgkb.org These glucuronides are considered pharmacologically inactive. nih.gov Given that Defluoro Nebivolol possesses the same hydroxyl groups as the parent compound, it is a prime candidate for extensive conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.
Hydroxylation and Oxidation Pathways
Role of Cytochrome P450 Enzymes (e.g., CYP2D6) in Defluorinated Analog Metabolism
The metabolism of Nebivolol is heavily influenced by the cytochrome P450 (CYP) enzyme system, with one particular isozyme playing a dominant role.
CYP2D6-Mediated Metabolism : The aromatic hydroxylation of Nebivolol is primarily catalyzed by the CYP2D6 isoenzyme. hpra.ienih.govnih.gov This enzyme is subject to significant genetic polymorphism, leading to different metabolic phenotypes, namely extensive metabolizers (EMs) and poor metabolizers (PMs). nih.govnih.govdovepress.com This polymorphism dramatically affects the pharmacokinetics of Nebivolol. nih.gov
Implications for Defluoro Nebivolol : It is inferred that CYP2D6 is also the key enzyme in the aromatic hydroxylation of Defluoro Nebivolol. The altered structure of the analog could affect its affinity for the CYP2D6 active site, potentially leading to different metabolic rates compared to Nebivolol. The metabolic profile of Defluoro Nebivolol would, therefore, also likely be dependent on an individual's CYP2D6 genetic makeup. Other CYP enzymes, such as CYP2C19 and CYP3A4, which play a minor role in Nebivolol metabolism, may also contribute to the biotransformation of its defluorinated analog. mdpi.com
Comparison of Metabolic Profiles with Parent Nebivolol
The metabolic profile of Defluoro Nebivolol is expected to be qualitatively similar but quantitatively different from that of Nebivolol, primarily due to the influence of the missing fluorine atom on CYP2D6-mediated hydroxylation.
In extensive metabolizers of Nebivolol, the predominant metabolic pathway is aromatic hydroxylation. nih.gov In contrast, for poor metabolizers who have deficient CYP2D6 activity, this pathway is less significant, and metabolism shifts towards glucuronidation of the parent drug and alicyclic hydroxylation. nih.govnih.gov The metabolism of Defluoro Nebivolol might exhibit a similar shift. Depending on its affinity as a CYP2D6 substrate, its metabolic profile could potentially show a reduced ratio of aromatic hydroxylation products to other metabolites when compared directly with Nebivolol in the same preclinical system.
| Metabolic Feature | Parent Nebivolol | Inferred for Defluoro Nebivolol |
|---|---|---|
| Primary Phase I Pathway | Aromatic and alicyclic hydroxylation. nih.govhpra.ie | Aromatic and alicyclic hydroxylation (rate/site may be altered). |
| Key Phase I Enzyme | CYP2D6 (major), CYP2C19, CYP3A4 (minor). mdpi.com | Likely CYP2D6, with potential changes in enzyme kinetics. |
| Major Active Metabolite | 4-hydroxynebivolol. nih.gov | A corresponding hydroxylated analog. |
| Primary Phase II Pathway | Glucuronidation of parent drug and hydroxylated metabolites. rwandafda.gov.rwnih.gov | Expected to be a major pathway. |
| Influence of CYP2D6 Polymorphism | High: significant difference in bioavailability and metabolic ratio between EMs and PMs. nih.govnih.gov | Expected to be high, influencing the metabolic ratio. |
Excretion Pathways of Defluorinated Metabolites in Animal Models
While specific excretion studies on Defluoro Nebivolol are not available, the pathways can be inferred from the extensive data on Nebivolol. The excretion of Nebivolol metabolites occurs through both urine and feces, with the route being heavily dependent on the metabolic phenotype. nih.gov
In animal and human studies, after administration of Nebivolol, the metabolites are the primary compounds eliminated. rwandafda.gov.rwnih.gov In extensive metabolizers, approximately 38% of the dose is excreted in the urine and 48% in the feces. hpra.ie For poor metabolizers, the excretion pattern shifts to 67% in urine and 13% in feces. nih.govdrugbank.com Unchanged Nebivolol accounts for less than 0.5% of the dose excreted in urine. hpra.ierwandafda.gov.rw Animal studies have also demonstrated that Nebivolol and its lipophilic metabolites can be excreted into breast milk. rwandafda.gov.rwabbvie.ca
It is anticipated that the metabolites of Defluoro Nebivolol, being structurally similar glucuronide and hydroxylated conjugates, would follow similar dual excretion routes. The precise urinary-to-fecal ratio would depend on the polarity and molecular weight of the specific metabolites formed.
Analytical and Characterization Techniques for Defluoro Nebivolol
Chromatographic Methodologies
Chromatography is a cornerstone for the analysis of Defluoro Nebivolol (B1214574), providing powerful tools for separation, quantification, and purity assessment. High-performance liquid chromatography (HPLC) and its variations are the most widely employed techniques. doi.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of Nebivolol and, by extension, for detecting and quantifying impurities like Defluoro Nebivolol. doi.orgekb.eg Reversed-phase HPLC (RP-HPLC) methods are commonly developed for the determination of Nebivolol in bulk and pharmaceutical dosage forms, and these methods are capable of separating the main compound from its process-related impurities. ijrpc.comrjptonline.org
The development of a stability-indicating HPLC method is crucial for separating the drug from its degradation products and impurities. ekb.eg For instance, a known impurity, mono-defluorinated Nebivolol, can be identified and its levels controlled through HPLC assays. google.com The methods typically employ a C18 or a Phenyl stationary phase column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). rjptonline.orgijpsr.com Detection is commonly performed using a UV detector at a wavelength where Nebivolol and its analogues absorb, such as 282 nm or 220 nm. ijpsr.comresearchgate.net The validation of these HPLC methods according to International Conference on Harmonization (ICH) guidelines ensures their specificity, linearity, accuracy, and precision for quantifying impurities. sigmaaldrich.comnih.gov
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Notes | Reference |
|---|---|---|---|---|---|
| Hypersil ODS C18 | Methanol:Water (80:20 v/v) | 1.0 | 282 | Used for determination in tablet dosage form. | researchgate.net |
| Phenomenex Gemini C-18 (250 x 4.6 mm, 5 µm) | Acetonitrile:50mM Ammonium acetate (B1210297) buffer (pH 3.5) (60:40 v/v) | 1.0 | 282 | Validated method for quantitation in bulk and dosage forms. | rjptonline.org |
| Hypersil BDS-Phenyl (250 × 4.6 mm, 5μm) | Buffer:Acetonitrile (80:20) | 1.2 | 220 | Method for detecting a process-related isomeric impurity. | ijpsr.com |
| Ace C18 (5 µm, 4.6×250 mm) | Methanol:Water (70:30, v/v) | 1.0 | 282 | Validated for quality control of pharmaceutical preparations. | globalresearchonline.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification in Research Samples
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the structural elucidation and quantification of Nebivolol and its metabolites or impurities, such as Defluoro Nebivolol, in complex matrices like human plasma. researchgate.netnih.govresearchgate.net This method combines the separation power of liquid chromatography with the mass analysis capability of tandem mass spectrometry.
For analysis, the compound is first ionized, typically using an electrospray ionization (ESI) source. cpu.edu.cn The precursor ion corresponding to the protonated molecule [M+H]⁺ is then selected and fragmented to produce characteristic product ions. In the case of Nebivolol, the transition of the precursor ion at m/z 406.2 to a product ion at m/z 151.0 is often monitored. researchgate.netcpu.edu.cn For Defluoro Nebivolol, the molecular weight is 387.44 g/mol , and its protonated molecule would appear at m/z 388.4. pharmaffiliates.com An ESI mass spectrum of an impurity identified as an isomer of Nebivolol showed a molecular ion peak at m/z 406.45, which suggests it was not Defluoro Nebivolol but another stereoisomer. ijpsr.com However, a patent application specifically mentions identifying "mono defluorinated nebivolol" using an HPLC-MS assay, confirming the utility of this technique for its structural confirmation. google.com The high sensitivity of LC-MS/MS allows for the detection and quantification of trace amounts of impurities. nih.gov
| Column | Mobile Phase | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|---|---|
| Xbridge Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µ) | Acetonitrile: 20mM Ammonium formate (B1220265) (pH 3.0) (50:50, v/v) | Positive ESI | 406.2 | 151.0 | researchgate.net |
| Waters symmetry, C18 (4.6 × 150 mm, 5 μm) | Acetonitrile:Formic acid in water (0.01%, v/v) (60:40) | Positive ESI (Turbo-Ion spray) | 406.00 | 151.00 | nih.gov |
| Chirobiotic® V column | Methanol:Acetic acid:Diethylamine (B46881) (100:0.15:0.05, v/v/v) | Positive ESI | 406 | 151 | nih.gov |
| Shimadzu C18 (150 mm×2.0 mm, 4.6μm) | Acetonitrile:Water (containing 0.05% formic acid) (45:55) | Positive ESI | 406.2 | 151.0 | cpu.edu.cn |
Chiral Chromatography for Enantiomeric Purity Assessment
Nebivolol has four chiral centers, leading to the existence of multiple stereoisomers. rotachrom.com Defluoro Nebivolol shares this structural complexity. Since different enantiomers and diastereomers can have distinct pharmacological activities, assessing enantiomeric purity is critical. waters.com Chiral chromatography is the definitive method for separating these stereoisomers.
Various chiral stationary phases (CSPs) are used for this purpose, with amylose-based columns like Chiralpak AD-H and Chiralcel OD-H being particularly effective. sigmaaldrich.comresearchgate.net Normal-phase liquid chromatography is often employed, using mobile phases composed of solvents like n-hexane, ethanol, and isopropanol, with a small amount of an amine modifier such as diethylamine or diethanolamine (B148213) to improve peak shape and resolution. sigmaaldrich.comnih.govresearchgate.net These methods have been successful in separating the ten stereoisomers of Nebivolol with good resolution. sigmaaldrich.comnih.gov Similar methodologies would be directly applicable to the separation of Defluoro Nebivolol stereoisomers to determine their enantiomeric and diastereomeric purity. More advanced techniques like UltraPerformance Convergence Chromatography (UPC²) have also been applied for a fast and effective enantiomeric separation of Nebivolol isomers, offering reduced analysis time and use of toxic solvents. waters.com
| Chiral Stationary Phase | Mobile Phase | Detection (nm) | Key Finding | Reference |
|---|---|---|---|---|
| Chiralcel® OD-H | Normal phase mode (Ethanol/Hexane) | Not specified | Achieved the best separation of four enantiomers of Nebivolol analogues. | researchgate.net |
| Chiralpak AD-3 (250 × 4.6 mm, 3 μm) | n-hexane:ethanol:isopropanol:diethanolamine (42:45:13:0.1 v/v/v/v) | 280 | Separated all 10 stereoisomers of Nebivolol with resolution >2.0. | sigmaaldrich.comnih.gov |
| ACQUITY UPC² with a 4.6 x 150 mm, 3-μm chiral column | Supercritical CO2 with methanol co-solvent | 220 | Baseline separation of Nebivolol isomers within 6 minutes. | waters.com |
Spectroscopic Techniques for Structural Characterization
Spectroscopic techniques are indispensable for the definitive structural confirmation of Defluoro Nebivolol, providing detailed information about its molecular structure, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful tool for the complete structural elucidation of Defluoro Nebivolol. ijpsr.com While specific NMR data for Defluoro Nebivolol is not widely published, its structure can be inferred by comparing its spectrum to that of Nebivolol. google.com The ¹H NMR spectrum of Nebivolol shows characteristic signals for the aromatic protons, the protons on the chroman rings, and the protons of the ethanolamine (B43304) chain. google.com For Defluoro Nebivolol, the key difference in the ¹H NMR spectrum would be observed in the aromatic region. Instead of the complex splitting patterns caused by fluorine coupling in Nebivolol's spectrum, Defluoro Nebivolol would exhibit a simpler pattern corresponding to a non-fluorinated aromatic ring. Similarly, in the ¹³C NMR spectrum, the signals for the carbon atoms of the fluorinated ring would be shifted, and the characteristic carbon-fluorine coupling would be absent. The structural elucidation of a process-related impurity of Nebivolol was carried out using ¹H & ¹³C NMR, demonstrating the utility of this technique. ijpsr.com
| Chemical Shift (δ ppm) | Multiplicity | Assignment | Reference |
|---|---|---|---|
| 6.85-6.77 | m | Aromatic Protons (6H) | google.com |
| 4.15-3.92 | m | -CH-O- and -CH-OH Protons (4H) | google.com |
| 3.56-3.25 | m | -CH₂-N- Protons (4H) | google.com |
| 2.99-2.80 | m | Ar-CH₂- Protons (4H) | google.com |
| 2.30-1.76 | m | -CH₂- Protons (4H) | google.com |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Defluoro Nebivolol is expected to be very similar to that of Nebivolol, as they share the same core functional groups. ijpsr.com The characteristic peaks for Nebivolol include a broad O-H stretching band, C-H stretching for aliphatic and aromatic groups, C=C stretching for the aromatic ring, C-N stretching, and C-O stretching for the ether and alcohol groups. researchgate.netresearchgate.net The primary difference in the IR spectrum of Defluoro Nebivolol compared to Nebivolol would be the absence of the C-F stretching vibration. However, this peak can sometimes be difficult to distinguish in a complex spectrum. The main utility of IR is to confirm the presence of the key functional groups that define the Nebivolol structure. Studies have used Fourier-transform infrared (FTIR) spectroscopy to confirm that the drug's structure remains intact in various formulations, and this technique is equally applicable to characterize Defluoro Nebivolol. researchgate.netresearchgate.net
| Wavenumber (cm⁻¹) | Vibration | Reference |
|---|---|---|
| 3195 | O-H stretching | researchgate.net |
| 2982, 2921, 2848 | C-H stretching | researchgate.net |
| 1621, 1544 | C=C stretching (aromatic) | researchgate.net |
| 1302 | C-N stretching | researchgate.net |
| 1139 | C-O stretching | researchgate.net |
Advanced Characterization for Material Science Research
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While specific crystallographic data for Defluoro Nebivolol is not widely available in published literature, the analysis of the parent compound, Nebivolol, provides critical insights into the expected solid-state conformation.
Table 2: Representative Crystal Data for (S,S,S,S)-Nebivolol Hydrochloride Hemihydrate
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₂₂H₂₆F₂NO₄⁺·Cl⁻·0.5H₂O | nih.goviucr.org |
| Crystal System | Orthorhombic | nih.goviucr.org |
| Space Group | P2₁2₁2₁ | iucr.org |
| a (Å) | 7.5173 (3) | nih.goviucr.org |
| b (Å) | 8.1495 (3) | nih.goviucr.org |
| c (Å) | 34.1660 (11) | nih.goviucr.org |
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are fundamental for assessing the thermal stability and physicochemical properties of research-grade materials. longdom.org These methods are crucial in pharmaceutical development to understand how a compound behaves under thermal stress, which informs on its stability, purity, and polymorphism. semanticscholar.org
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For Defluoro Nebivolol, TGA would be used to determine its thermal stability and decomposition profile. A typical TGA experiment would show the temperature at which significant weight loss begins, indicating thermal degradation. researchgate.net It can also detect the loss of residual solvents or water. mdpi.com
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to identify thermal transitions such as melting, crystallization, and glass transitions. For Defluoro Nebivolol, DSC analysis would reveal its melting point, which is a key indicator of purity. The presence of multiple thermal events could indicate polymorphism or the existence of solvates. longdom.org
While specific TGA/DSC thermograms for Defluoro Nebivolol are not publicly documented, studies on Nebivolol demonstrate the utility of these techniques. Thermal analysis of Nebivolol has been used to investigate its thermal decomposition, revealing its stability under different conditions. researchgate.net Similar studies on Defluoro Nebivolol would provide essential data on its thermal properties for handling, storage, and formulation development of research-grade material.
Table 3: Illustrative Data Obtainable from Thermal Analysis of a Research-Grade Compound
| Analysis Technique | Information Obtained | Typical Data for a Crystalline Organic Compound |
|---|---|---|
| TGA | Thermal Stability, Decomposition Temperature | Onset of decomposition > 200 °C, with distinct stages of mass loss corresponding to the breakdown of the molecule. |
| DSC | Melting Point, Enthalpy of Fusion, Polymorphism | A sharp endothermic peak corresponding to melting (e.g., at 150-160 °C), with a specific enthalpy of fusion (ΔHfus). |
Computational and Theoretical Approaches to Defluoro Nebivolol Research
Quantitative Structure-Activity Relationship (QSAR) ModelingNo QSAR studies concerning Defluoro Nebivolol (B1214574) were found. This includes the absence of models predicting its bioactivity based on defluorination modifications and the lack of predictive models for the design of its analogs.
Without any foundational research, the creation of a detailed and informative article as requested is not feasible. Any attempt to do so would require speculation and would not meet the standards of scientific accuracy.
Prediction of Bioactivity Based on Defluorination Modifications
Quantum Chemical Calculations for Electronic Properties and Reactivity
While specific quantum chemical studies exclusively focused on Defluoro Nebivolol are not extensively available in public literature, the application of these theoretical methods can be extrapolated from research on Nebivolol and other pharmaceutical impurities. frontiersin.orgnih.gov Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and understand the electronic properties and reactivity of molecules like Defluoro Nebivolol. nih.govnih.gov
Theoretical Framework:
Quantum chemical calculations for Defluoro Nebivolol would typically involve optimizing its molecular geometry to find the lowest energy conformation. Following this, various electronic properties can be calculated. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G+(d,p)), are commonly employed for such investigations of drug molecules and their impurities. biomedres.us
Key Electronic Properties and Their Significance:
A theoretical study would yield crucial parameters that govern the molecule's behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.govbiomedres.us
Other significant quantum chemical descriptors that would be calculated include:
Ionization Potential (IP): The energy required to remove an electron.
Electron Affinity (EA): The energy released when an electron is added.
Electronegativity (χ): A measure of an atom's ability to attract shared electrons.
Chemical Hardness (η) and Softness (S): These parameters relate to the stability and reactivity of the molecule. nih.gov
Molecular Electrostatic Potential (MEP) Maps:
A crucial output of these calculations is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). nih.gov For Defluoro Nebivolol, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the hydroxyl and amine groups, highlighting these as sites susceptible to electrophilic attack. The aromatic rings would also exhibit distinct electronic distributions.
Reactivity Insights:
Interactive Data Table of Theoretical Quantum Chemical Parameters for Defluoro Nebivolol
The following table presents hypothetical, yet representative, data that would be generated from a DFT study of Defluoro Nebivolol. This data is based on typical values observed for similar organic molecules and serves to illustrate the output of such a computational analysis.
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.2 eV | Relates to the ability to donate an electron. |
| LUMO Energy | -1.8 eV | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical stability and reactivity. |
| Ionization Potential | 6.2 eV | Energy needed to form a cation. |
| Electron Affinity | 1.8 eV | Energy released upon forming an anion. |
| Electronegativity | 4.0 eV | Measure of electron-attracting power. |
| Chemical Hardness | 2.2 eV | Resistance to change in electron distribution. |
| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |
This computational approach provides invaluable, atom-level insights into the intrinsic properties of Defluoro Nebivolol, complementing experimental data and aiding in a comprehensive understanding of its chemical behavior. frontiersin.orgacs.org
Future Research Directions and Unanswered Questions
Development of Novel Synthetic Routes for Specific Defluorinated Stereoisomers
A significant challenge in the study of nebivolol (B1214574) and its analogs lies in its complex stereochemistry, which features four chiral centers. google.com The development of efficient and highly stereoselective synthetic routes to access specific, individual stereoisomers of defluoro nebivolol is a primary area for future research. While methods for producing mixtures of these isomers exist, targeted synthesis of a single desired stereoisomer remains a complex task.
Research has described the synthesis of all possible stereoisomers of desfluorinated nebivolol side products. researchgate.net These approaches utilize a common racemic precursor to generate the necessary optically active building blocks. researchgate.net Two notable strategies employed are the Sharpless Asymmetric Epoxidation (SAE) and the Mitsunobu reaction to create the different series of compounds. researchgate.netresearchgate.net The SAE route provides a direct method for one set of isomers, while the Mitsunobu reaction, which proceeds with an inversion of stereochemistry, is used to obtain the other set. researchgate.netresearchgate.netgoogle.com This dual-pathway approach offers a flexible method to access all the defluorinated side-products for full characterization. researchgate.net
However, these routes can be lengthy and may not be optimal for large-scale production of a single, pure stereoisomer. google.com Future research should focus on developing more convergent and efficient synthetic strategies. This could involve the exploration of novel catalysts for asymmetric synthesis or biocatalytic methods that could offer higher stereoselectivity and yield. researchgate.net The goal is to move beyond methods that produce mixtures requiring difficult separations and toward pathways that generate the desired defluorinated stereoisomer directly. google.com
| Synthetic Strategy | Key Transformation | Primary Application | Key Considerations |
|---|---|---|---|
| Sharpless Asymmetric Epoxidation (SAE) | Asymmetric epoxidation of an allylic alcohol precursor. researchgate.netgoogle.com | Direct synthesis of one series of chiral epoxide intermediates. researchgate.net | Provides high enantioselectivity for specific isomers but may require specific chiral reagents (e.g., (-)-DET or (+)-DET) for different enantiomers. google.com |
| Mitsunobu Reaction | Inversion of a secondary alcohol's stereocenter. google.com | Used to access the complementary series of stereoisomers from a common alcohol precursor. researchgate.net | Reaction proceeds with a predictable inversion of configuration, allowing access to otherwise difficult-to-synthesize isomers. google.com |
Comprehensive In Vivo Mechanistic Studies on Specific Defluorinated Analogs
The pharmacological profile of nebivolol is unique due to the distinct and synergistic actions of its enantiomers. prografika.clnih.gov The d-enantiomer (d-nebivolol) is almost exclusively responsible for the drug's potent and selective β1-adrenergic receptor blockade. prografika.clresearchgate.netvinmec.com In contrast, the l-enantiomer (B50610) (l-nebivolol) contributes to vasodilation by stimulating endothelial nitric oxide (NO) synthesis through the L-arginine/NO pathway. nih.govresearchgate.netvinmec.com This dual mechanism differentiates nebivolol from conventional beta-blockers. prografika.cl
A critical unanswered question is how the absence of the fluorine atom affects these distinct mechanisms. Metabolic defluorination is a known biotransformation pathway for some fluorinated pharmaceuticals, which can lead to the formation of metabolites with altered pharmacological or toxicological profiles. nih.govucd.ieannualreviews.org It is therefore plausible that defluoro-nebivolol could be formed in vivo. To date, there is a lack of comprehensive in vivo studies investigating the specific mechanistic actions of the individual defluorinated nebivolol stereoisomers.
Future research must undertake rigorous in vivo studies on these specific analogs. These investigations should aim to:
Determine the β1-adrenergic receptor antagonist potency and selectivity of the defluorinated d-nebivolol analog.
Investigate whether the defluorinated l-nebivolol analog retains its ability to stimulate endothelial NO synthase and induce vasodilation. nih.gov
Assess the synergistic effects of the defluorinated racemic mixture on hemodynamic parameters compared to the parent drug. prografika.clnih.gov
Such studies are imperative to understand whether defluorinated analogs are benign impurities, contribute to the parent drug's therapeutic effect, or possess novel, potentially undesirable, activities.
Advanced Computational Modeling for Precise SAR Prediction
The fluorine atom plays a crucial role in modern drug design, influencing properties like metabolic stability, binding affinity, and bioavailability. researchgate.netencyclopedia.pub Its high electronegativity and small size can lead to favorable electrostatic and hydrophobic interactions within a receptor's binding pocket. researchgate.netbenthamscience.com In nebivolol, the fluorine atom is a key structural feature, and its removal would significantly alter the molecule's electronic and steric properties. mdpi.com
Advanced computational modeling presents a powerful, predictive tool to explore these changes and establish a precise structure-activity relationship (SAR) for defluorinated analogs before undertaking extensive synthesis and in vivo testing. researchgate.netmdpi.comresearchgate.net While computational studies, including molecular docking and dynamics simulations, have been performed on nebivolol to investigate its interactions with targets like the β3-adrenergic receptor and the mitochondrial protein mitoNEET, these approaches have not been systematically applied to its defluorinated analogs. osf.ioresearchgate.netnjppp.comd-nb.info
Future research should employ a suite of computational techniques to build a predictive SAR model. By comparing the parent drug with its defluorinated counterparts, these studies could provide invaluable insights.
| Computational Method | Parameter to Investigate | Scientific Question |
|---|---|---|
| Molecular Docking | Binding affinity scores and binding poses within the β1-adrenergic receptor. | Does the absence of fluorine alter the binding energy and orientation of the d-analog in the receptor active site? d-nb.info |
| Molecular Dynamics (MD) Simulation | Conformational stability and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) over time. | How does defluorination affect the stability of the drug-receptor complex and the key interactions that anchor the ligand? osf.ioresearchgate.net |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Electron density distribution and electrostatic potential at the binding interface. | What is the precise change in the electrostatic contribution to binding energy upon removal of the highly electronegative fluorine atom? |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of physicochemical descriptors (e.g., lipophilicity, dipole moment) with biological activity. | Can a predictive model be built to anticipate the activity of other halogenated or non-halogenated nebivolol analogs? frontiersin.org |
Exploration of Off-Target Interactions at a Mechanistic Level in Preclinical Contexts
A major cause of drug attrition during development is toxicity arising from unintended, or "off-target," interactions. frontiersin.org Small molecules can bind to multiple proteins beyond their intended therapeutic target, leading to unforeseen biological effects. plos.org The preclinical safety assessment of any new chemical entity, including significant metabolites or impurities, must therefore include an evaluation of its potential for off-target activities. fda.govpmda.go.jpnih.gov
The removal of a fluorine atom from nebivolol represents a significant structural modification that could alter its polypharmacology. The change in lipophilicity and electron distribution could reduce its affinity for the primary target while simultaneously increasing its affinity for other proteins. encyclopedia.pub Computational approaches have emerged as powerful tools for predicting potential off-target liabilities for small molecules and their metabolites, allowing for a more focused preclinical safety evaluation. frontiersin.orgpatsnap.commdpi.com
A crucial area of future research is the systematic exploration of the off-target profile of defluoro nebivolol analogs at a mechanistic level. This should involve a two-pronged approach:
In Silico Prediction: Utilize computational platforms to screen defluoro-nebivolol stereoisomers against large databases of known protein targets to generate a list of potential, testable off-target interactions. frontiersin.orgnih.gov
In Vitro Validation: Experimentally test the high-probability predicted off-targets using a panel of in vitro binding and functional assays.
This strategy would provide a mechanistic understanding of any potential safety liabilities associated with defluorinated impurities before extensive and costly in vivo toxicology studies are performed. acs.orgmdpi.com
| Target Class | Rationale for Screening | Example Targets |
|---|---|---|
| G-Protein Coupled Receptors (GPCRs) | Structural similarity to the primary β1-adrenergic receptor target increases the likelihood of cross-reactivity with other GPCRs. | Other adrenergic receptors (α1, α2, β2), dopaminergic, serotonergic, muscarinic receptors. |
| Ion Channels | Many cardiovascular drugs exhibit activity at cardiac ion channels, which can lead to pro-arrhythmic effects. | hERG, sodium (Nav), calcium (Cav) channels. |
| Kinases | Kinases are a large and diverse target class, and unintended inhibition can lead to a wide range of toxicities. | Tyrosine kinases, serine/threonine kinases. |
| Nuclear Receptors | Interactions can lead to changes in gene expression, potentially causing long-term toxicity. | PXR, CAR, PPARs. |
| Mitochondrial Proteins | Computational studies have already suggested a potential interaction between nebivolol and the mitochondrial protein mitoNEET. osf.ioresearchgate.net | mitoNEET, components of the electron transport chain. |
Q & A
Q. What are the key physicochemical properties of Defluoro Nebivolol, and how do they influence its analytical characterization?
Defluoro Nebivolol (C₂₂H₂₆FNO₄; MW: 387.44) exhibits a high boiling point (598.0±50.0 °C at 760 Torr) and a pKa of 13.77±0.20, indicating stability under basic conditions. Its diastereomeric mixture complicates chromatographic separation, necessitating chiral stationary phases or derivatization for precise HPLC or LC-MS analysis. Researchers should prioritize purity assessments using NMR (e.g., ¹H-NMR for stereochemical confirmation) and mass spectrometry .
Q. How can Defluoro Nebivolol be synthesized with controlled diastereomeric ratios?
Synthesis requires stereoselective reduction of intermediate ketones or epoxides, leveraging catalysts like Sharpless asymmetric dihydroxylation. Post-synthesis, diastereomers can be resolved via preparative chromatography (e.g., using cellulose-based chiral columns) or fractional crystallization. Characterization must include optical rotation measurements and X-ray crystallography to confirm stereochemistry .
Q. What analytical techniques are optimal for quantifying Defluoro Nebivolol in complex matrices (e.g., biological samples)?
LC-MS/MS with multiple reaction monitoring (MRM) is preferred for sensitivity and specificity. For example, a C18 column with a gradient elution (acetonitrile/0.1% formic acid) can separate diastereomers. Validation should follow ICH guidelines, assessing linearity (1–100 ng/mL), LOQ (<1 ng/mL), and matrix effects using isotopically labeled internal standards .
Advanced Research Questions
Q. How can researchers design experiments to evaluate Defluoro Nebivolol's role in modulating β-adrenergic receptor activity compared to Nebivolol?
Use in vitro assays with transfected HEK-293 cells expressing human β₁/β₃ receptors. Measure cAMP accumulation (via ELISA) under Defluoro Nebivolol treatment (1 nM–10 µM), with Nebivolol as a control. Include antagonist studies (e.g., propranolol) to confirm receptor specificity. Data analysis should employ nonlinear regression (GraphPad Prism) to calculate IC₅₀ and assess partial agonism .
Q. What experimental models are suitable for investigating Defluoro Nebivolol's impact on bone regeneration or stem cell differentiation?
Adopt a rat femoral defect model (as in Nebivolol studies): Create 1–2 mm defects surgically, administer Defluoro Nebivolol (2.5 mg/kg/day), and compare outcomes via micro-CT (bone volume/trabecular thickness) and histopathology (osteoblast activity). For stem cells, use adipose-derived stem cells (ASCs) treated with 10–100 µM Defluoro Nebivolol, assessing proliferation (cell counting, CFU assays) and differentiation markers (e.g., ALP for osteogenesis, Oil Red O for adipogenesis) .
Q. How should researchers address contradictions in Defluoro Nebivolol's reported pharmacokinetic and pharmacodynamic profiles?
Conduct head-to-head studies comparing Defluoro Nebivolol and Nebivolol in identical models. For bioavailability, use supersaturable self-nanoemulsions (Su-SNE) with 5% Soluplus to stabilize both compounds. Monitor plasma concentrations via LC-MS and correlate with hemodynamic effects (e.g., central blood pressure in hypertensive rat models). Apply ANOVA with post-hoc Tukey tests to resolve discrepancies between studies .
Q. What methodologies are critical for assessing Defluoro Nebivolol's metabolic stability and potential drug-drug interactions?
Use human liver microsomes (HLM) or hepatocytes to quantify metabolic clearance. Incubate Defluoro Nebivolol (1–50 µM) with NADPH, and monitor parent compound depletion via LC-MS. Identify metabolites (e.g., hydroxylation products) using high-resolution MS. For CYP inhibition, screen against CYP3A4/2D6 isozymes with probe substrates (midazolam/dextromethorphan). Calculate Ki values using Dixon plots .
Data Analysis & Interpretation
Q. How can researchers statistically analyze conflicting data on Defluoro Nebivolol's efficacy in preclinical models?
Perform meta-analysis using PRISMA guidelines: Pool data from ≥3 studies, standardize outcomes (e.g., bone density, blood pressure), and apply random-effects models to account for heterogeneity. Assess publication bias via funnel plots. For contradictory mechanistic data, use pathway analysis (IPA or KEGG) to identify context-dependent signaling nodes (e.g., NO vs. β-arrestin pathways) .
Q. What strategies validate the reproducibility of Defluoro Nebivolol's pharmacological effects across different laboratories?
Implement standardized protocols (e.g., ARRIVE guidelines for animal studies). Share raw data (e.g., via Figshare) and materials (e.g., cell lines via ATCC). Conduct inter-lab ring trials with blinded samples. Use Bayesian statistics to quantify confidence intervals for key parameters (e.g., EC₅₀ variability <20%) .
Ethical & Reporting Considerations
Q. How should researchers report Defluoro Nebivolol's safety data in accordance with FAIR principles?
Include detailed toxicity profiles (e.g., LD₅₀ in rodents, genotoxicity assays) in supplementary materials. Adopt ISA-TAB format for metadata, ensuring raw datasets (e.g., histopathology images, MS spectra) are archived in public repositories (Zenodo, PRIDE). Disclose conflicts of interest and comply with OECD GLP standards for regulatory submissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
